![molecular formula C26H18O2 B14474324 (4-Methylphenyl)(1-phenylnaphtho[2,1-b]furan-2-yl)methanone CAS No. 71344-44-0](/img/structure/B14474324.png)
(4-Methylphenyl)(1-phenylnaphtho[2,1-b]furan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylphenyl)(1-phenylnaphtho[2,1-b]furan-2-yl)methanone is a complex organic compound that features a unique structure combining a naphthofuran moiety with a methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)(1-phenylnaphtho[2,1-b]furan-2-yl)methanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphtho[2,1-b]furan with (4-methylphenyl)acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methylphenyl)(1-phenylnaphtho[2,1-b]furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the methanone group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
(4-Methylphenyl)(1-phenylnaphtho[2,1-b]furan-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of (4-Methylphenyl)(1-phenylnaphtho[2,1-b]furan-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methylphenyl)(1-phenylnaphtho[2,1-b]furan-2-yl)methanol: Similar structure but with a hydroxyl group instead of a methanone group.
(4-Methylphenyl)(1-phenylnaphtho[2,1-b]furan-2-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group.
Uniqueness
(4-Methylphenyl)(1-phenylnaphtho[2,1-b]furan-2-yl)methanone is unique due to its specific combination of functional groups and aromatic systems, which confer distinct chemical and biological properties
Propiedades
Número CAS |
71344-44-0 |
|---|---|
Fórmula molecular |
C26H18O2 |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
(4-methylphenyl)-(1-phenylbenzo[e][1]benzofuran-2-yl)methanone |
InChI |
InChI=1S/C26H18O2/c1-17-11-13-20(14-12-17)25(27)26-23(19-8-3-2-4-9-19)24-21-10-6-5-7-18(21)15-16-22(24)28-26/h2-16H,1H3 |
Clave InChI |
ORSKTCYZLOTVRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC4=CC=CC=C43)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


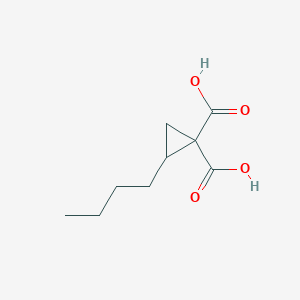
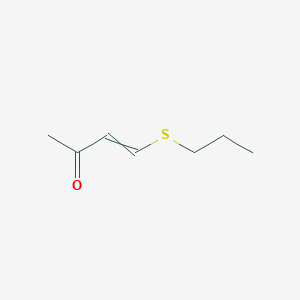
![N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine](/img/structure/B14474254.png)

![5-Ethyl-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione](/img/structure/B14474262.png)
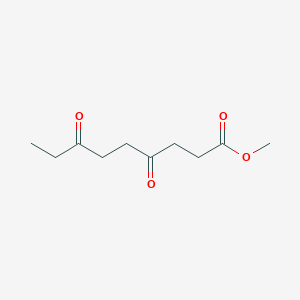
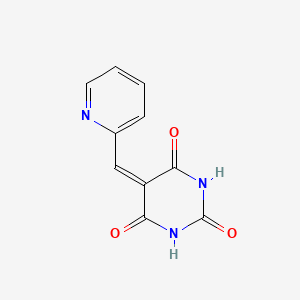
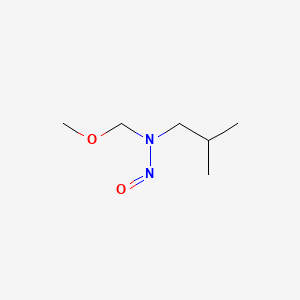
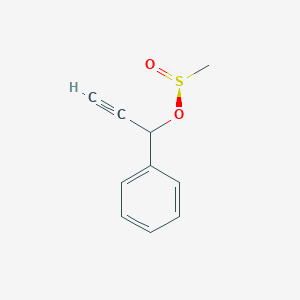
![N-[3-(5-Bromofuran-2-YL)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14474290.png)
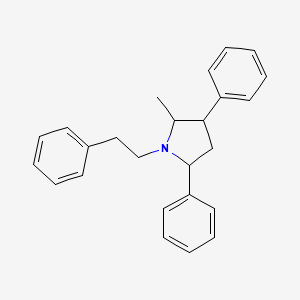
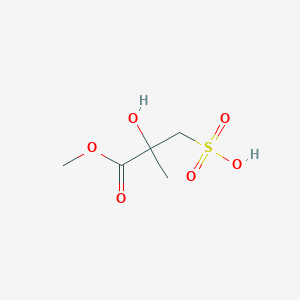

![7-[4-(acridin-9-ylamino)phenyl]heptanoic acid](/img/structure/B14474340.png)
